molecular formula C18H12ClFN2O3 B11684072 (2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11684072
M. Wt: 358.7 g/mol
InChI Key: STRBFYHDKGHAQW-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Acetylation and Chlorination: The acetyl group is introduced through an acetylation reaction, and the chlorine atom is added via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the chromene derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-Fluorophenyl)imino]-3-(4-hydroxyphenyl)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one
  • (2Z)-3-Benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Uniqueness

(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClFN2O3

Molecular Weight

358.7 g/mol

IUPAC Name

N-acetyl-6-chloro-2-(3-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C18H12ClFN2O3/c1-10(23)21-17(24)15-8-11-7-12(19)5-6-16(11)25-18(15)22-14-4-2-3-13(20)9-14/h2-9H,1H3,(H,21,23,24)

InChI Key

STRBFYHDKGHAQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC(=CC=C3)F

Origin of Product

United States

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